![molecular formula C20H14N2O2S B5590626 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5590626.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide
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Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]benzamide belongs to a class of compounds that exhibit a wide range of biological activities. The presence of the benzothiazole core is of particular interest due to its pharmacological importance. Research in this area often focuses on synthesizing derivatives of benzothiazole to explore their potential applications in various fields, such as antimicrobial, anticancer, and anti-inflammatory agents.
Synthesis Analysis
The synthesis of benzothiazol-2-yl benzamides involves several steps, starting from the appropriate benzothiazole derivatives. Common methods include condensation reactions of 1,3-benzothiazol-2-amine with different benzoyl chlorides or via cyclization processes using copper-catalyzed intramolecular reactions. These methods yield a variety of benzothiazol-2-yl benzamide derivatives with satisfactory yields and are characterized by their elemental and spectral data (Rana et al., 2008), (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of benzothiazol-2-yl benzamides has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystallography studies reveal the conformational features of these compounds, showcasing the roles of non-covalent interactions in their structural organization (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Benzothiazol-2-yl benzamides undergo various chemical reactions, including hydrolysis and photolysis, leading to the generation of active intermediates with potential antitumor activity. These reactions are influenced by the substituents on the benzothiazole ring, which can significantly affect the reaction rates and the selectivity of the products (Wang et al., 2009).
Physical Properties Analysis
The physical properties of benzothiazol-2-yl benzamides, such as solubility, melting points, and crystal structure, are determined by their molecular composition and structure. These properties are crucial for understanding the material's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
Benzothiazol-2-yl benzamides exhibit a range of chemical properties, including antimicrobial, antifungal, and anticancer activities. These activities are attributed to the compound's ability to interact with biological targets, leading to the inhibition of specific pathways or enzymes. The structure-activity relationship (SAR) studies help in identifying the chemical moieties responsible for these activities and in optimizing the compounds for enhanced efficacy (Incerti et al., 2017), (Zablotskaya et al., 2013).
Scientific Research Applications
Antimicrobial Applications
Benzothiazole derivatives, including those structurally related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide, have been synthesized and evaluated for their antimicrobial properties. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed significant antimicrobial activity against various bacterial and fungal strains, suggesting the potential of benzothiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Applications
Benzothiazole derivatives have also been investigated for their anticancer properties. One study on 2-(4-aminophenyl)benzothiazoles highlighted their selective growth inhibitory properties against human cancer cell lines, indicating the potential of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide, in cancer therapy (Kashiyama et al., 1999).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been explored as corrosion inhibitors. A study on the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic environments suggests the utility of such compounds, including N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide, in protecting metals from corrosion (Hu et al., 2016).
Luminescent Properties for White Light Emission
Research on the luminescent properties of benzothiazole derivatives has shown potential applications in white light emission. A study demonstrated that certain benzothiazole derivatives exhibit bright emission in aggregated states, which can be utilized to fabricate white-light emitting devices (Lu et al., 2017).
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have been found to exhibit anti-tubercular activity, with better inhibition potency against M. tuberculosis compared to standard reference drugs .
Safety and Hazards
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-17-12-14(21-19(24)13-6-2-1-3-7-13)10-11-15(17)20-22-16-8-4-5-9-18(16)25-20/h1-12,23H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJGIMRZKUZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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